9-Ethyl-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-Ethyl-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
9-Ethyl-9-borabicyclo[3.3.1]nonane is typically prepared by the reaction of 1,5-cyclooctadiene and borane in ethereal solvents . The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
9-Ethyl-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: It is widely used in hydroboration reactions due to its regioselectivity and stereoselectivity. Common reagents include alkenes and alkynes, and the major products are organoboranes.
Reduction: It acts as a mild reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.
Scientific Research Applications
9-Ethyl-9-borabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Ethyl-9-borabicyclo[3.3.1]nonane involves its ability to act as a hydroborating agent. It adds to alkenes and alkynes in a regioselective manner, forming organoboranes. These organoboranes can then undergo oxidative cleavage to form alcohols or other functional groups . The steric demand of the compound suppresses the formation of 2-substituted isomers, making it highly selective .
Comparison with Similar Compounds
9-Ethyl-9-borabicyclo[3.3.1]nonane can be compared with other similar organoborane compounds such as:
9-Borabicyclo[3.3.1]nonane (9-BBN): Both compounds are used in hydroboration reactions, but this compound offers higher regioselectivity and stereoselectivity.
Borane-tetrahydrofuran complex: This is another hydroborating agent, but it is less selective compared to this compound.
Disiamylborane: Similar in function but differs in steric properties and selectivity.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and efficiency in hydroboration reactions.
Properties
IUPAC Name |
9-ethyl-9-borabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19B/c1-2-11-9-5-3-6-10(11)8-4-7-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALBAKYHDWIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19B |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343655 |
Source
|
Record name | 9-Ethyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52102-17-7 |
Source
|
Record name | 9-Ethyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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